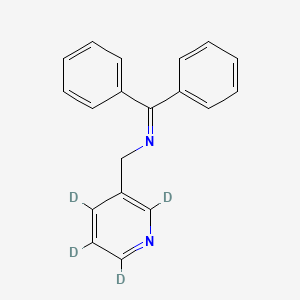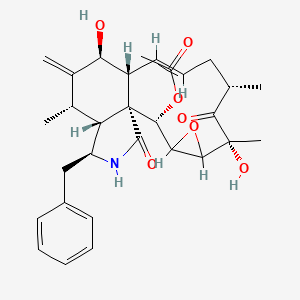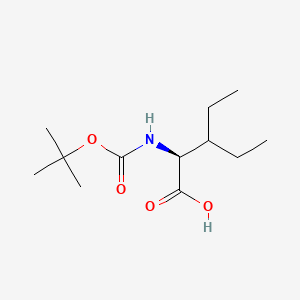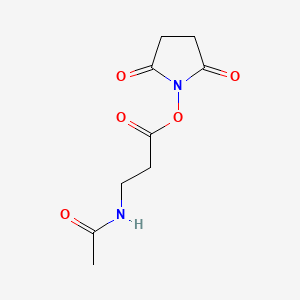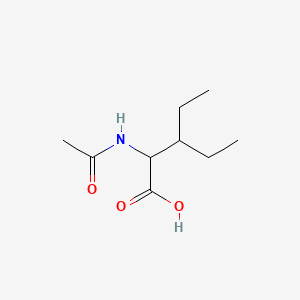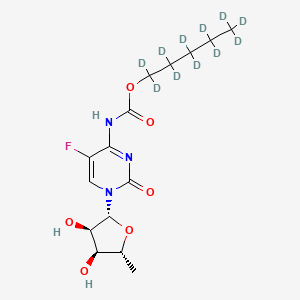
Famciclovir-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famciclovir-d4 is a deuterated prodrug of penciclovir, which is used as an antiviral . It has a molecular weight of 325.36 and a molecular formula of C14H15D4N5O4 .
Synthesis Analysis
Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The higher intracellular concentrations of penciclovir triphosphate and its greater stability in infected cells may outweigh the greater affinity of aciclovir for viral DNA polymerase than that of penciclovir triphosphate for the same substrate, and account for the prolonged in vivo antiviral activity of penciclovir relative to that of aciclovir .Applications De Recherche Scientifique
Antiviral Activity and Mechanisms Famciclovir, the prodrug of penciclovir, exhibits significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV), which are responsible for orolabial, genital herpes, and herpes zoster, respectively. Studies have demonstrated its efficacy in treating these infections by inhibiting viral replication, which is comparable to acyclovir and valaciclovir treatments. This mechanism of action highlights its utility in antiviral research, particularly for immunocompetent and immunocompromised patients (Simpson & Lyseng-Williamson, 2006).
Hematopoiesis and Myeloid Malignancies Innovative research utilizing zebrafish models has uncovered that Famciclovir can lead to hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPCs) and inducing apoptosis. Interestingly, it also demonstrated the potential to alleviate myeloid malignancies in a c-mybhyper MDS-like zebrafish model, suggesting a dual role in hematopoiesis research and treatment of myeloid diseases (Li et al., 2020).
Hepatitis B Management Famciclovir has shown promise in the management of hepatitis B virus (HBV) infection, particularly following liver transplantation. Its efficacy in reducing serum HBV DNA levels and improving liver function markers has been documented, making it a viable option for treating de novo or recurrent hepatitis B post-orthotopic liver transplantation. This highlights its application in managing viral hepatitis, an area of ongoing research and clinical importance (Manns et al., 2001).
Bioequivalence Studies Bioequivalence studies of Famciclovir have provided critical insights into its pharmacokinetics and pharmacodynamics, ensuring the therapeutic equivalence of generic formulations. Such studies are crucial for regulatory approval and clinical application, ensuring patients receive effective and safe antiviral treatment options. The findings from these studies support the use of Famciclovir in clinical practice, reinforcing its role in antiviral therapy (LeeYongbok et al., 2005).
Veterinary Medicine Famciclovir's applications extend into veterinary medicine, particularly for treating Feline Herpesvirus-1 (FHV-1) associated diseases in cats. Its effectiveness in reducing respiratory and ocular clinical signs in infected cats underscores the versatility of Famciclovir beyond human medicine, showcasing its potential in companion animal health (Cole, 2017).
Mécanisme D'action
Target of Action
Famciclovir-d4 is a guanine analogue used to treat herpes virus infections . The primary targets of Famciclovir-d4 are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
Famciclovir-d4 undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form . This is then converted to penciclovir triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . As a result, herpes viral DNA synthesis/replication is selectively inhibited .
Biochemical Pathways
The biochemical pathway affected by Famciclovir-d4 is the DNA replication pathway of the herpes simplex and varicella zoster viruses . By inhibiting the viral DNA polymerase, Famciclovir-d4 prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .
Pharmacokinetics
Famciclovir-d4 is rapidly deacetylated and oxidized to penciclovir, the active prodrug . The absorption of penciclovir is not significantly affected by food, and its distribution volume is approximately 1.08 ± 0.17 L/kg . The drug is primarily excreted in urine (73% primarily as penciclovir) and feces (27%) . The time to peak concentration of penciclovir is approximately 1 hour, and its elimination half-life is between 2 to 4 hours .
Result of Action
The molecular effect of Famciclovir-d4 is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in the reduction of viral load and the alleviation of symptoms associated with the viral infection .
Action Environment
The action, efficacy, and stability of Famciclovir-d4 can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase in infected cells is crucial for the activation of Famciclovir-d4 . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to prolonged drug elimination
Propriétés
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 |
Source


|
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-42-9 |
Source


|
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)
